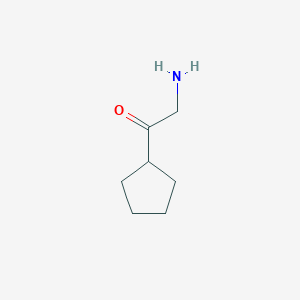
2-Amino-1-cyclopentylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-1-cyclopentylethan-1-one” is a chemical compound with the CAS Number: 89895-04-5 . Its molecular weight is 127.19 and its IUPAC name is 2-amino-1-cyclopentylethanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5,8H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Photosensitized Oxyimination of Alkenes Tuhin Patra et al. (2021) described a metal-free photosensitization protocol for the simultaneous introduction of amine and alcohol functionalities into alkene feedstocks. This innovative approach offers a one-step method to create 1,2-aminoalcohols, essential components in high-value organic molecules. The technique's versatility and mild reaction conditions make it a valuable addition to synthetic chemistry, especially for pharmaceuticals and natural products synthesis Tuhin Patra, M. Das, C. Daniliuc, & F. Glorius, 2021.
Anion Binding and Peptide Structure Research by S. Kubik and R. Goddard (2002) on cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits has revealed their unique anion binding properties and their potential applications in designing receptor molecules. This work can contribute to the development of new sensors and molecular recognition systems, offering insights into the conformational dynamics influenced by peptide structure S. Kubik & R. Goddard, 2002.
1,2-Diamination Reactions F. Cardona and A. Goti (2009) highlighted advances in metal-catalyzed 1,2-diamination reactions, emphasizing the significance of the 1,2-diamine motif in natural products with biological activity. This research underscores the potential of diamination reactions in synthesizing complex molecules with pharmaceutical applications, paving the way for new methodologies in organic synthesis F. Cardona & A. Goti, 2009.
Propriétés
IUPAC Name |
2-amino-1-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEWIJHAUCILQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2701989.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2701991.png)
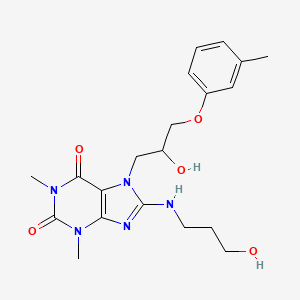
![ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2701993.png)
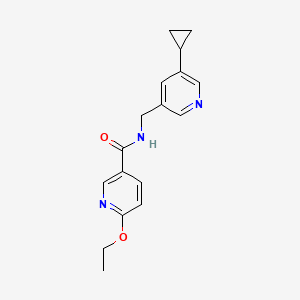
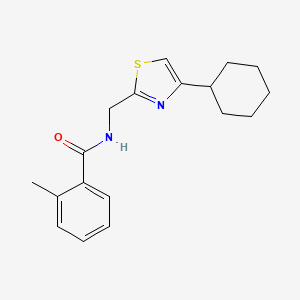
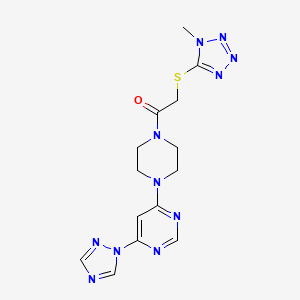
![(2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2701998.png)
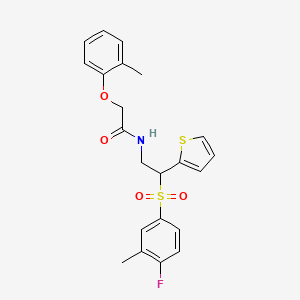
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2702001.png)

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile](/img/structure/B2702005.png)
![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2702009.png)
